![molecular formula C26H33N5O B2718422 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 923113-47-7](/img/structure/B2718422.png)
4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is an organic compound commonly explored in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions:
Step 1: Synthesis of the pyrimidine intermediate begins with the reaction of diethylamine with a suitable pyrimidine precursor under controlled temperature and solvent conditions.
Step 2: Introduction of the tert-butyl group through tert-butylation reactions using tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide.
Step 3: Formation of the final product through amide bond formation, which often involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to promote the reaction under moderate to high temperatures.
Industrial Production Methods: Industrial-scale production of this compound may utilize continuous flow synthesis techniques to enhance efficiency and yield. Reaction conditions are optimized through automation, ensuring precision in temperature control, reagent addition, and reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation reactions typically with oxidizing agents like potassium permanganate, resulting in the formation of oxidized derivatives.
Reduction: Can be reduced using reducing agents like sodium borohydride, leading to the corresponding reduced amines.
Substitution: Participates in nucleophilic substitution reactions, particularly at the pyrimidine ring, facilitated by agents like sodium ethoxide.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution agents: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed:
Scientific Research Applications
This compound exhibits a wide range of applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Explored for its potential as a bioactive agent in enzyme inhibition studies.
Medicine: Investigated for its role in developing new pharmaceutical agents due to its potential therapeutic properties.
Industry: Utilized in materials science for the synthesis of novel polymers and catalysts.
Mechanism of Action
The mechanism by which 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide exerts its effects involves specific molecular targets such as enzymes and receptors. It likely interacts through hydrogen bonding and hydrophobic interactions, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds:
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methylpropanamide: : Shares a similar structure but differs in the position of the methyl group.
4-tert-butyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide: : Differs by the substitution of diethylamino with dimethylamino.
4-tert-butyl-N-(4-{[4-(diethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)benzamide: : Similar compound with variation in the pyrimidine ring substitution.
Uniqueness: The uniqueness of 4-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide lies in its specific structural configuration, which imparts distinctive chemical properties and reactivity patterns, making it valuable for targeted research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O/c1-7-31(8-2)23-17-18(3)27-25(30-23)29-22-15-13-21(14-16-22)28-24(32)19-9-11-20(12-10-19)26(4,5)6/h9-17H,7-8H2,1-6H3,(H,28,32)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBFPLDXZNDMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2718339.png)
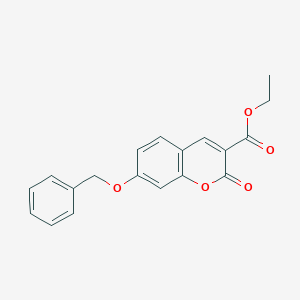
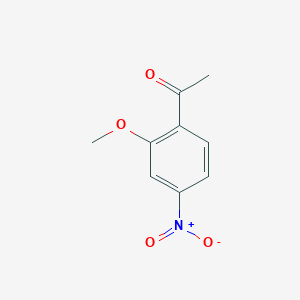
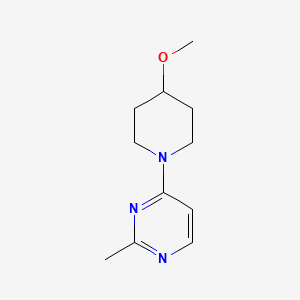
![4-Methoxy-3-{methyl[2-(pyridin-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2718343.png)
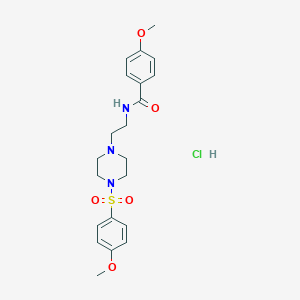
![3-[1-(Thiophene-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2718347.png)
![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide](/img/structure/B2718348.png)
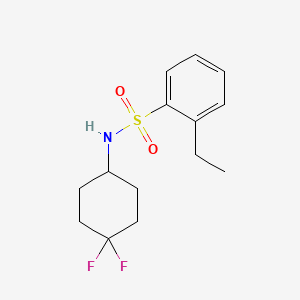
![Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/new.no-structure.jpg)
![(2Z)-2-amino-3-{[(2E)-4-oxo-4-phenylbut-2-en-2-yl]amino}but-2-enedinitrile](/img/structure/B2718353.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2718357.png)
![3-(3,4-dimethoxyphenyl)-8-methyl-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)
